![molecular formula C9H12Cl2N4 B2406675 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride CAS No. 2459962-92-4](/img/structure/B2406675.png)
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, form, and empirical formula. For “1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride”, the empirical formula is C9H11Cl2N3O and the molecular weight is 248.11 .Scientific Research Applications
Synthesis and Characterization
- This compound can be synthesized at ambient temperature using a condensation reaction. A study by Becerra et al. (2021) reports the synthesis of a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, using a similar method (Becerra, Cobo, & Castillo, 2021).
Biological and Pharmacological Activities
- Compounds structurally related to 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride have shown potential as anticonvulsant agents. Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, which exhibited significant seizures protection (Pandey & Srivastava, 2011).
Coordination Chemistry and Complex Formation
- Derivatives of pyrazolyl pyridines, similar to 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride, have been used as ligands in coordination chemistry. Halcrow (2005) reviews the synthesis of these ligands and their complex chemistry, highlighting applications like luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Antimicrobial and Antimycobacterial Activity
- Similar compounds have been screened for antimicrobial and antimycobacterial activities. A study by R.V.Sidhaye et al. (2011) on nicotinic acid hydrazide derivatives, which include similar pyridine-pyrazolyl structures, showed notable antimycobacterial activity (R.V.Sidhaye et al., 2011).
Photophysical Properties
- Pyrazolyl pyridines can exhibit photophysical properties like dual luminescence. Vetokhina et al. (2012) studied similar compounds, showing that they provide a rare example of molecules exhibiting types of photoreactions including excited-state intramolecular proton transfer (Vetokhina et al., 2012).
Catalytic Applications
- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, similar to the compound , have been used in catalytic applications. Roffe et al. (2016) synthesized palladacycles from these derivatives and found them to be effective catalysts (Roffe et al., 2016).
Photocytotoxicity in Red Light
- Pyridinyl methanamine derivatives have been explored for their photocytotoxic properties. Basu et al. (2014) synthesized iron(III) complexes with these derivatives, which displayed unprecedented photocytotoxicity in red light, making them potential candidates for biomedical applications (Basu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(1-pyridin-3-ylpyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-3-5-13(12-8)9-2-1-4-11-7-9;;/h1-5,7H,6,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWBJEWTYIYXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



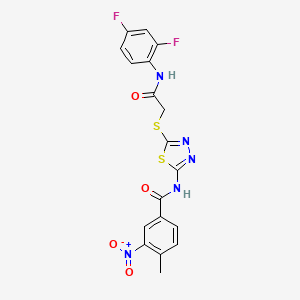
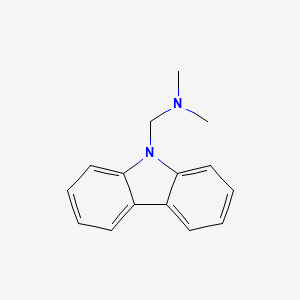
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)
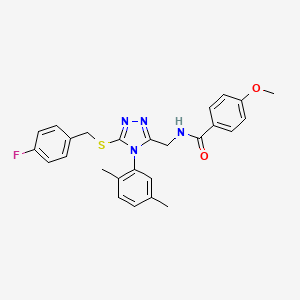
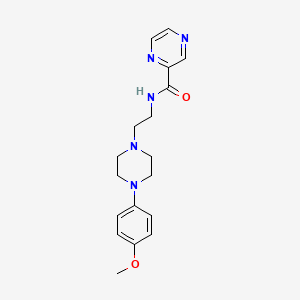
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)

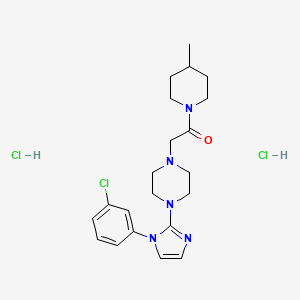
![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)


![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)